molecular formula C15H17NO2 B596638 (2,5-dimethoxyphenyl)(phenyl)methanamine CAS No. 109038-79-1

(2,5-dimethoxyphenyl)(phenyl)methanamine

Cat. No.: B596638
CAS No.: 109038-79-1
M. Wt: 243.306
InChI Key: XVMQRRJGAVBSIK-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(phenyl)methanamine is a synthetic phenethylamine derivative characterized by a methanamine backbone (NH₂-CH₂-) linked to two aromatic rings: a 2,5-dimethoxyphenyl group and a phenyl group. This structural motif places it within the broader class of designer drugs, which are modified to evade legal restrictions while enhancing psychoactive properties. The compound’s hallucinogenic and stimulant effects are attributed to its interaction with serotonin (5-HT₂A) and dopamine receptors, similar to other 2,5-dimethoxy-substituted analogs . Unlike ethanamine-based derivatives (e.g., 2C-H), the methanamine structure may alter metabolic pathways, receptor binding kinetics, and potency .

Properties

CAS No.

109038-79-1

Molecular Formula

C15H17NO2

Molecular Weight

243.306

IUPAC Name

(2,5-dimethoxyphenyl)-phenylmethanamine

InChI

InChI=1S/C15H17NO2/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3

InChI Key

XVMQRRJGAVBSIK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Effects

The table below compares (2,5-dimethoxyphenyl)(phenyl)methanamine with key analogs, focusing on structural variations and their pharmacological implications:

Compound Structure Molecular Formula Key Substitutions Pharmacological Effects Legal Status References
This compound Methanamine backbone, two aryl groups C₁₅H₁₇NO₂ 2,5-dimethoxy + phenyl on CH₂-NH₂ Hallucinogenic, stimulant Unregulated in most jurisdictions
2C-H (2-(2,5-Dimethoxyphenyl)ethanamine) Ethanamine backbone C₁₀H₁₅NO₂ 2,5-dimethoxy on phenethylamine Hallucinogen (lower potency than NBOMe) Controlled in EU, US, Singapore
25H-NBOMe (N-(2-Methoxybenzyl) derivative) NBOMe substitution on ethanamine C₁₈H₂₂NO₃ 2,5-dimethoxy + 2-methoxybenzyl Potent 5-HT₂A agonist (toxic at low doses) Controlled globally
2C-I (4-Iodo-2,5-dimethoxyphenethylamine) Halogen substitution C₁₀H₁₄INO₂ 4-iodo on 2,5-dimethoxy phenethylamine High-affinity hallucinogen Controlled under UN conventions

Key Observations :

  • Methanamine vs.
  • Substituent Effects : Addition of electron-donating groups (e.g., methoxy) at the 2,5-positions enhances serotonin receptor affinity, while bulky groups (e.g., NBOMe) increase potency but also toxicity .
  • Halogenation : Halogenated derivatives (e.g., 2C-I) exhibit prolonged effects due to slower metabolism, but iodine substitution increases molecular weight and detection likelihood .
Analytical Differentiation

Chromatography-mass spectrometry (LC-MS/MS, GC-MS/MS) is critical for distinguishing positional isomers. For example:

  • This compound vs. ortho-/para-isomers : Retention times and fragmentation patterns differ due to methoxy group positioning .
  • NBOMe Derivatives: Detection of the 2-methoxybenzyl group via characteristic ions (e.g., m/z 121) differentiates them from non-NBOMe analogs .
Toxicity and Adverse Effects
  • This compound: Limited clinical data, but expected to cause sympathomimetic effects (tachycardia, hypertension) and hallucinations .
  • 25H-NBOMe : Associated with seizures, hyperthermia, and fatalities due to high 5-HT₂A affinity .
  • 2C-H: Lower toxicity profile but still linked to anxiety and paranoia .

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